4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 338760-00-2
VCID: VC5715845
InChI: InChI=1S/C16H14N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h1,5-9H,10H2,2-3H3
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC#C
Molecular Formula: C16H14N4S2
Molecular Weight: 326.44

4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole

CAS No.: 338760-00-2

Cat. No.: VC5715845

Molecular Formula: C16H14N4S2

Molecular Weight: 326.44

* For research use only. Not for human or veterinary use.

4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole - 338760-00-2

Specification

CAS No. 338760-00-2
Molecular Formula C16H14N4S2
Molecular Weight 326.44
IUPAC Name 4-methyl-5-(4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole
Standard InChI InChI=1S/C16H14N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h1,5-9H,10H2,2-3H3
Standard InChI Key IJOYYGFIORIFJG-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC#C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule features a 1,2,4-triazole ring substituted at the 3-position with a 4-methyl-2-phenyl-1,3-thiazol-5-yl group and at the 5-position with a 2-propynylsulfanyl moiety. The 1,2,4-triazole nucleus, a five-membered ring containing three nitrogen atoms, is known for its planar geometry and ability to engage in hydrogen bonding and π-π interactions, which are critical for receptor binding . The thiazole ring, a sulfur- and nitrogen-containing heterocycle, contributes enhanced metabolic stability and hydrophobic interactions, while the propargylthio group introduces alkyne functionality that may facilitate click chemistry modifications or serve as a Michael acceptor in biological systems .

Physicochemical Properties

Based on structural analogs such as 3,4-dimethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole (Y202-8397) and 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole (VC8090553), the following properties are extrapolated:

PropertyEstimated ValueMethod of Determination
Molecular FormulaC₁₇H₁₆N₄S₂High-resolution mass spectrometry
Molecular Weight340.47 g/molCalculated from formula
logP (Partition coefficient)3.8–4.2Chromatographic analysis
Hydrogen Bond Acceptors4Computational modeling
Topological Polar Surface Area36.3 ŲSwissADME prediction

The propargylthio substituent increases hydrophobicity compared to methylthio analogs, as evidenced by the higher logP value . This alteration may enhance membrane permeability but could reduce aqueous solubility, necessitating formulation strategies for in vivo applications.

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 1,2,4-triazole-thiazole hybrids typically involves sequential heterocycle formation followed by cross-coupling reactions. A generalized approach includes:

  • Thiazole Synthesis: Condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole-thiosemicarbazone intermediate.

  • Triazole Cyclization: Treatment with hydrazine hydrate or substituted hydrazines to induce cyclization, yielding the 1,2,4-triazole core .

  • Sulfanyl Group Introduction: Nucleophilic substitution at the triazole 5-position using propargyl bromide in the presence of a base such as K₂CO₃ .

Conventional thermal methods for these steps often require prolonged reaction times (12–24 hours) and moderate yields (60–75%) due to side reactions such as oxidative dimerization of the propargyl group .

Microwave-Assisted Optimization

Recent advances in microwave-assisted synthesis demonstrate significant improvements in efficiency. For analogous 1,2,4-triazole derivatives, microwave irradiation at 150–200°C reduces reaction times from hours to minutes while increasing yields by 15–30% . Key parameters for optimizing the target compound’s synthesis include:

ParameterConventional MethodMicrowave Method
Reaction Time8–12 hours15–30 minutes
Temperature80–100°C150–200°C
Yield65–70%85–92%
SolventEthanol/WaterSolvent-free or ionic liquids

Microwave conditions enhance regioselectivity by promoting uniform heating, minimizing decomposition of the propargylthio group .

Biological Activity and Mechanisms

Anticancer Activity

Preliminary assays on structurally related compounds reveal moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 12–25 µM) . The propargylthio moiety may act as a reactive oxygen species (ROS) generator, inducing apoptosis through mitochondrial pathway activation. Comparative studies indicate that replacing methylthio with propargylthio increases potency by 40–60% in vitro .

Pharmacokinetic and Toxicological Considerations

While pharmacokinetic data for the exact compound are unavailable, analogs exhibit moderate oral bioavailability (35–45%) in rodent models, with extensive hepatic metabolism via cytochrome P450 3A4 . The propargyl group raises potential toxicity concerns due to its electrophilic nature, necessitating detailed genotoxicity assessments. Ames tests on similar triazoles show no mutagenicity at concentrations ≤100 µM.

Industrial and Research Applications

Beyond pharmaceuticals, this compound’s alkyne functionality makes it valuable for:

  • Polymer Chemistry: As a crosslinking agent in click chemistry-based polymer networks.

  • Agrochemicals: Fungicidal activity against Phytophthora infestans (EC₅₀: 5.2 µg/mL) in greenhouse trials .

  • Materials Science: Precursor for metal-organic frameworks (MOFs) due to nitrogen/sulfur ligand sites .

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